Pregnenolone carbonitrile
Overview
Description
Pregnenolone 16α-carbonitrile (PCN) is a synthetic, steroidal antiglucocorticoid and pregnane X receptor agonist . It is an orally active prototypical and effective rodent-PXR activator . PCN, a synthetic steroid, induces cytochrome P450 3A expression .
Synthesis Analysis
Long-term treatment with PCN significantly induces liver enlargement and lipid accumulation . PCN treatment resulted in the induction of cytochrome P450, family 3, subfamily a, polypeptide 11 (CYP3A11), and CYP2B10 expression in the liver .Molecular Structure Analysis
The molecular structure of PCN can be found in various scientific resources .Chemical Reactions Analysis
PCN increased the expression of both Mdr1a/1b mRNA and P-gp protein in the intestine and the brain . PCN treatment protected mice from PHT-induced hippocampal nerve injury .Physical And Chemical Properties Analysis
The physical and chemical properties of PCN can be found in various scientific resources .Scientific Research Applications
1. Pharmacokinetics and Intestinal Absorption
- Summary of Application : Pregnenolone 16α-carbonitrile (PCN) has been used to study its effects on the pharmacokinetics and intestinal absorption of digoxin in rats . Digoxin is a drug used to treat heart conditions, and its absorption and disposition are significantly affected by P-glycoprotein (Pgp), an ATP-dependent export pump .
- Methods of Application : Rats were treated with PCN (3 days, 35 mg/kg/d, p.o.) and then dosed with digoxin either intravenously or orally . The arterial and hepatic portal vein (oral) AUC (0-24h) were measured, and biliary digoxin clearance was assessed .
- Results : PCN pre-treatment significantly reduced the arterial and hepatic portal vein (oral) AUC (0-24h) of digoxin . Biliary digoxin clearance increased 2-fold following PCN treatment . PCN significantly increased net digoxin secretion in ileum and colon, correlating with increased Pgp protein expression in these areas .
2. Expression of P-Glycoprotein
- Summary of Application : PCN, a murine PXR ligand, has been used to study its effect on the expression of Mdr1a/1b mRNA and P-gp protein in the intestine, brain, and liver of mice .
- Methods of Application : The effect of PCN on the expression of Mdr1a/1b mRNA and P-gp protein in the intestine, brain, and liver of mice was examined .
- Results : PCN increased the expression of both Mdr1a/1b mRNA and P-gp protein in the intestine and the brain . In the liver, PCN increased the expression of Mdr1a/1b mRNA, but no increase was observed in the expression of P-gp protein .
3. Prevention of High-Fat Diet-Induced Obesity
- Summary of Application : Pregnenolone 16α-carbonitrile (PCN) has been used to study its effect on the development of high-fat diet-induced obesity and insulin resistance in AKR/J mice .
- Methods of Application : The activation of Pregnane X Receptor (PXR) by PCN in AKR/J mice was examined .
- Results : PCN treatment resulted in reduced lipogenesis and gluconeogenesis in the liver, and lack of hepatic accumulation of lipid and lipid storage in the adipose tissues . This suggests that PXR activation by PCN can prevent the development of high-fat diet-induced obesity and insulin resistance .
4. Inhibition of Liver Fibrosis
- Summary of Application : PCN, a PXR agonist, has been reported to significantly inhibit the differentiation of hepatic stellate cells and liver fibrosis induced by carbon .
- Methods of Application : The effect of PCN on the differentiation of hepatic stellate cells and liver fibrosis was examined .
- Results : The study suggests that PCN can inhibit the progression of liver fibrosis .
5. Alleviation of Renal Fibrosis
- Summary of Application : Pregnenolone 16α-carbonitrile (PCN), a PXR agonist, has been reported to significantly inhibit renal fibrosis in mice .
- Methods of Application : The effect of PCN on renal fibrosis was examined in mice .
- Results : PCN treatment alleviated renal fibrosis in mice via interacting with p53 and inhibiting the Wnt7a/β-catenin signaling pathway .
6. Interconversion Pharmacokinetics and Metabolism of Dapsone
- Summary of Application : PCN has been used to evaluate its effect on the interconversion pharmacokinetics and metabolism of dapsone .
- Methods of Application : Rats were treated with PCN and then dosed with dapsone .
- Results : The study found that PCN affected the pharmacokinetics and metabolism of dapsone .
properties
IUPAC Name |
(3S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-13(24)20-14(12-23)10-19-17-5-4-15-11-16(25)6-8-21(15,2)18(17)7-9-22(19,20)3/h4,14,16-20,25H,5-11H2,1-3H3/t14-,16-,17+,18-,19-,20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBHRRMYCDQLJF-ZDNYCOCVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037262 | |
Record name | Pregnenolone carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7037262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pregnenolone carbonitrile | |
CAS RN |
1434-54-4 | |
Record name | Pregnenolone 16α-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1434-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pregnenolone carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001434544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pregnenolone carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7037262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PREGNENOLONE CARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA9WH84QAJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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